N,N',N''-Triethyl-1,3,5-triazine-2,4,6-triamine
Description
N,N',N''-Triethyl-1,3,5-triazine-2,4,6-triamine belongs to a class of chemical compounds known as triazines, which are characterized by a ring structure consisting of three carbon and three nitrogen atoms. These compounds have drawn interest due to their versatile applications in materials science, organic synthesis, and as precursors for various chemical reactions.
Synthesis Analysis
The synthesis of triazine derivatives, including those similar to N,N',N''-Triethyl-1,3,5-triazine-2,4,6-triamine, often involves reactions under microwave irradiation in solvent-free conditions or with minimal solvent use. For instance, a series of N2,N4,N6-tris(1H-pyrazolyl)-1,3,5-triazine-2,4,6-triamines has been synthesized using microwave-assisted techniques, highlighting the efficiency and eco-friendliness of such methods (Díaz‐Ortiz et al., 2005).
Molecular Structure Analysis
Triazine derivatives exhibit interesting molecular structures with potential for dynamic behavior and interactions. For example, the analysis of serinolic amino-s-triazines revealed the impact of substitution on the triazine ring's rotational stereochemistry, offering insights into the molecular complexity and diversity of these compounds (Pintea et al., 2008).
Chemical Reactions and Properties
Triazine compounds are known for their reactivity and utility in various chemical reactions. Their ability to undergo cycloaddition, substitution, and other reactions makes them valuable building blocks in organic synthesis. For instance, the cycloaddition of 1,2,4,5-tetrazines with enamines promoted by Lewis acid ZnCl2 exemplifies the versatility of triazine-based reactions for the synthesis of complex heterocycles (Zhu & Boger, 2022).
Scientific Research Applications
Heterocyclic Compounds and Biological Significance
Triazine derivatives, due to their unique structure, have been extensively explored for their biological activities. They have been synthesized and evaluated for a wide spectrum of pharmacological activities, including antibacterial, antifungal, anti-cancer, antiviral, antimalarial, anti-inflammatory, antiulcer, anticonvulsant, antimicrobial, insecticidal, and herbicidal agents. These activities underline the potential of triazine nucleus as a core moiety in drug development, highlighting its importance in medicinal chemistry (Verma, Sinha, & Bansal, 2019).
Triazine in Drug Discovery and Bioconjugation
The broad applicability of s-triazine in drug discovery and bioconjugation has been underscored by its wide activity spectrum. This includes inhibition against MAO-A and -B, anticancer/antiproliferative, and antimicrobial activities, among others. The success in incorporating different nucleophiles into the s-triazine core for application in peptides/proteins at biologically compatible temperatures further emphasizes its versatility (Sharma et al., 2021).
Mesogenic Properties and Organoelectronic Applications
Research on triazine-based mesogens, which comprise aromatic/heteroaromatic rigid cores with flexible peripheral chains, has gained attention for their importance in charge and energy transport investigation. The design ideas and synthetic approaches to obtain triazine-based discotic liquid crystals are particularly relevant for their potential organo-electronic applications, demonstrating the structural versatility and property alteration capabilities of triazine derivatives (Devadiga & Ahipa, 2019).
CO2 Capture and Conversion
The development of nitrogen-rich porous adsorbent materials, such as covalent triazine frameworks (CTFs), for CO2 capture highlights the environmental applications of triazine derivatives. These materials are characterized by their high surface area, permanent porosity, structural tunability, and high hydrothermal and physicochemical stability, making them excellent candidates for energy-efficient and enhanced polar gas separation (Mukhtar et al., 2020).
properties
IUPAC Name |
2-N,4-N,6-N-triethyl-1,3,5-triazine-2,4,6-triamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N6/c1-4-10-7-13-8(11-5-2)15-9(14-7)12-6-3/h4-6H2,1-3H3,(H3,10,11,12,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNCCBHFAHILMCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=N1)NCC)NCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50903158 | |
Record name | NoName_3757 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50903158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N',N''-Triethyl-1,3,5-triazine-2,4,6-triamine | |
CAS RN |
16268-92-1 | |
Record name | Triethylmelamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16268-92-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N',N''-Triethyl-1,3,5-triazine-2,4,6-triamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016268921 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N',N''-triethyl-1,3,5-triazine-2,4,6-triamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.687 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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